Boranamine, 1,1-difluoro-N,N-dimethyl-
Description
Boranamine, 1,1-difluoro-N,N-dimethyl- (hypothetical structure inferred from analogs) is a boron-containing amine derivative with two fluorine atoms and two dimethylamino groups attached to the boron center. Key structural features include:
- Boron center bonded to electronegative fluorine atoms and nitrogen atoms from dimethylamino groups.
- Molecular formula: Likely C3H9BF2N (inferred from chloro analog in ).
- Functional groups: Fluorine substituents enhance electrophilicity at the boron center, while dimethylamino groups contribute to steric bulk and basicity.
Properties
CAS No. |
359-18-2 |
|---|---|
Molecular Formula |
C2H6BF2N |
Molecular Weight |
92.89 g/mol |
IUPAC Name |
N-difluoroboranyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6BF2N/c1-6(2)3(4)5/h1-2H3 |
InChI Key |
DXENZWIFINIZCM-UHFFFAOYSA-N |
Canonical SMILES |
B(N(C)C)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Boranamine, 1,1-difluoro-N,N-dimethyl- typically involves the reaction of dimethylamine with boron trifluoride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.
Chemical Reactions Analysis
Boranamine, 1,1-difluoro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into other boron-containing compounds.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boranamine, 1,1-difluoro-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Its unique properties make it a candidate for studying boron-related biological processes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Boranamine, 1,1-difluoro-N,N-dimethyl- involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can lead to the formation of stable complexes, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Data Tables
Table 1: Ionization Energy Comparison of Halogenated Boranamines
| Compound | Ionization Energy (eV) | Methodology | Reference |
|---|---|---|---|
| Boranamine, 1,1-dibromo-N,N-dimethyl- | 9.50–9.60 | Gas-phase measurements (1970s) | |
| Boranamine, 1-chloro-N,N,1-trimethyl- | Not reported | — | — |
Table 2: Molecular Weight Trends in Fluorinated Amines
| Compound | Molecular Weight (g/mol) | Fluorine Atoms | Key Structural Feature |
|---|---|---|---|
| 1,1-Difluoro-N,N,N′,N′-tetramethylmethanediamine | 138.16 | 2 | Tetramethylamino groups |
| Methanamine,1,1-difluoro-N,N-bis(fluoromethyl)- | 123.08 (C3H5F4N) | 4 | Fluoromethyl substituents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
